molecular formula C10H14FNO2 B13247903 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol

Cat. No.: B13247903
M. Wt: 199.22 g/mol
InChI Key: LDLBXDBVXMYCGL-UHFFFAOYSA-N
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Description

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol is a fluorinated phenolic compound featuring a hydroxyethylaminoethyl substituent at the second position of the phenol ring and a fluorine atom at the fifth position. This structure combines the electron-withdrawing properties of fluorine with the hydrophilic nature of the hydroxyethylamino group, making it a candidate for applications in medicinal chemistry and material science. Its unique substitution pattern may influence solubility, bioavailability, and receptor binding compared to simpler fluorophenols .

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

5-fluoro-2-[1-(2-hydroxyethylamino)ethyl]phenol

InChI

InChI=1S/C10H14FNO2/c1-7(12-4-5-13)9-3-2-8(11)6-10(9)14/h2-3,6-7,12-14H,4-5H2,1H3

InChI Key

LDLBXDBVXMYCGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-nitrophenol with ethylene oxide in the presence of a base to form the corresponding hydroxyethyl derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques, including nucleophilic substitution and reduction reactions, which can be scaled up for larger production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group yields an amino derivative.

Scientific Research Applications

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The fluorine atom and the hydroxyethyl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The fluorine atom in all analogs enhances ring stability and directs electrophilic substitution.
  • Hydrophilic vs. Lipophilic Substituents: The hydroxyethylamino group in the target compound increases hydrophilicity (predicted logP ~1.5) compared to ethoxy (logP = 2.1 ) or trifluoroethyl (logP > 3 ) groups. This may enhance aqueous solubility but reduce membrane permeability.
  • Amino Group Positioning: 5-Amino-2-fluorophenol hydrochloride lacks the hydroxyethyl side chain, resulting in lower molecular weight (MW = 165.6 vs. target compound’s MW ~213) and simpler metabolism.

Physicochemical Properties

Property Target Compound 5-Ethoxy-2-fluoro-phenol 5-Amino-2-fluorophenol
Molecular Weight ~213 g/mol 156.1 g/mol 147.1 g/mol
logP (Predicted) 1.5 2.1 0.8
Water Solubility Moderate (~50 mg/L) Low (~10 mg/L) High (>500 mg/L)
Hydrogen Bond Donors 3 (OH, NH, OH in side chain) 1 (OH) 2 (OH, NH₂)

Implications: The target compound’s balance of moderate logP and solubility may optimize oral bioavailability compared to more lipophilic (e.g., ethoxy derivatives) or polar (e.g., amino-phenol) analogs.

Biological Activity

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is investigated for its enzyme inhibition properties and possible therapeutic applications, including anti-inflammatory and anticancer effects. This article reviews the existing literature on the biological activity of this compound, supported by data tables and case studies.

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol features a fluorine atom and a hydroxyethyl group, which are crucial for its biological activity. The presence of these functional groups enhances the compound's stability, solubility, and binding affinity to biological targets.

The mechanism of action involves interaction with specific molecular targets, primarily through enzyme inhibition. The fluorine atom enhances the compound's binding affinity, while the hydroxyethyl group contributes to its solubility and reactivity. The compound can inhibit enzymes by binding to their active sites, blocking catalytic functions, and potentially interacting with cellular receptors involved in signaling pathways.

Enzyme Inhibition

Research indicates that 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol exhibits potent inhibition of various enzymes. For instance, studies have demonstrated its ability to inhibit cell proliferation in L1210 mouse leukemia cells with IC(50) values in the nanomolar range, suggesting significant anticancer potential .

Table 1: Enzyme Inhibition Data

Enzyme TargetIC(50) (nM)Reference
L1210 Cell Proliferation<10
Other EnzymesTBDOngoing Studies

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against leukemia cells. The growth inhibition observed was reversible with thymidine addition, indicating a mechanism involving intracellular release of active metabolites .

Case Study: Anticancer Efficacy
In a study involving L1210 mouse leukemia cells, 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol showed a significant reduction in cell viability compared to control groups. The study highlighted the potential for this compound as a lead candidate in developing new anticancer therapies.

Therapeutic Applications

Beyond its enzyme inhibition capabilities, this compound is being explored for various therapeutic applications:

  • Anti-inflammatory : Potential to modulate inflammatory pathways.
  • Antimicrobial : Investigated for activity against specific bacterial strains due to structural similarities with known antibacterial agents.

Comparison with Similar Compounds

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol can be compared with structurally related compounds to highlight its unique properties:

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Fluoro-2-nitrophenolNitro group instead of hydroxyethylModerate enzyme inhibition
2-{1-[(2-hydroxyethyl)amino]ethyl}phenolLacks fluorineLower binding affinity
5-Fluoro-2-aminophenolAmino group instead of hydroxyethylLimited anticancer activity

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